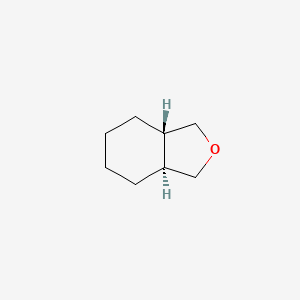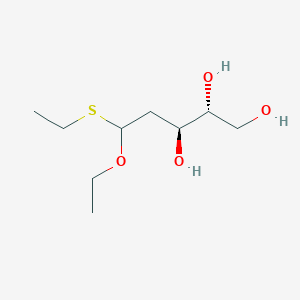
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol is an organic compound with a unique structure characterized by the presence of multiple functional groups, including an ethoxy group, an ethylsulfanyl group, and three hydroxyl groups. This compound’s stereochemistry is defined by its (2R,3S) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with ethylsulfanyl and ethoxy reagents under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of its functional groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium ethoxide (NaOEt) or sodium hydrosulfide (NaSH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism by which (2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups enable it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
(2R,3S)-2,3-dibromobutane: Shares a similar stereochemistry but differs in functional groups.
(2R,3R)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol: An enantiomer with a different spatial arrangement of atoms.
(2S,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol: Another stereoisomer with distinct properties.
Uniqueness
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
属性
分子式 |
C9H20O4S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC 名称 |
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol |
InChI |
InChI=1S/C9H20O4S/c1-3-13-9(14-4-2)5-7(11)8(12)6-10/h7-12H,3-6H2,1-2H3/t7-,8+,9?/m0/s1 |
InChI 键 |
KOSRPYQEFXDOIE-ZQTLJVIJSA-N |
手性 SMILES |
CCOC(C[C@@H]([C@@H](CO)O)O)SCC |
规范 SMILES |
CCOC(CC(C(CO)O)O)SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


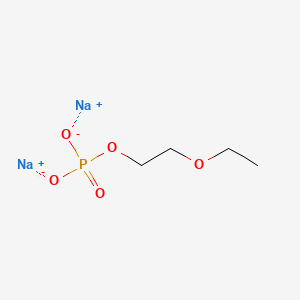
![cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B13447351.png)

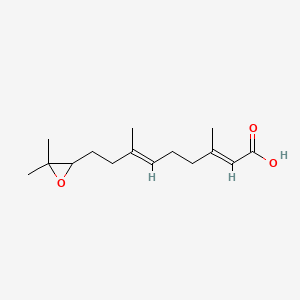
![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
![(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate](/img/structure/B13447378.png)
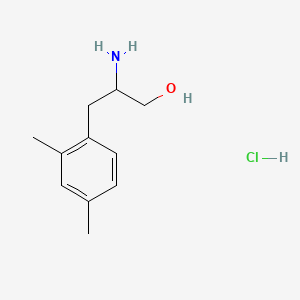
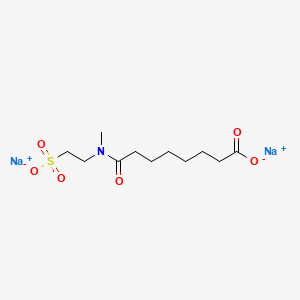

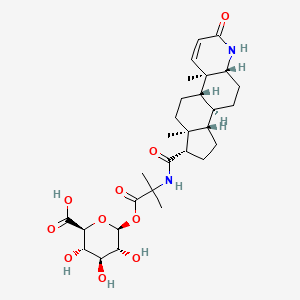

amino}-2-cyclopropylpropanoicacid](/img/structure/B13447415.png)
![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)
